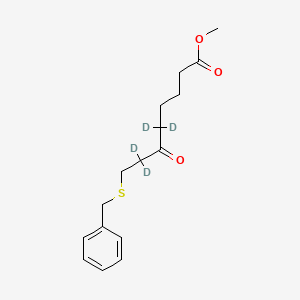

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 is a deuterated derivative of 8-(benzylthio)-6-oxo-octanoic acid methyl ester. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Octanoic Acid Derivative: The initial step involves the preparation of the octanoic acid derivative through a series of reactions, including esterification and oxidation.

Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzylthiol reacts with the octanoic acid derivative.

Deuteration: The final step involves the replacement of hydrogen atoms with deuterium, typically achieved through a deuterium exchange reaction using deuterated reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Des Réactions Chimiques

Types of Reactions

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme mechanisms.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect, providing valuable insights into the behavior of the non-deuterated analogs.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester: The non-deuterated analog.

8-(Benzylthio)-6-oxo-octanoic Acid Ethyl Ester: An ester derivative with an ethyl group instead of a methyl group.

8-(Benzylthio)-6-oxo-octanoic Acid: The free acid form without the ester group.

Uniqueness

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately.

Activité Biologique

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4, also known as 6-Oxo-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d4, is a synthetic compound with significant potential in biological research. This article explores its biological activity, including mechanisms of action, applications in various studies, and relevant case studies.

- Molecular Formula : C₁₆H₁₈D₄O₃S

- Molecular Weight : 298.43 g/mol

- CAS Number : 1346604-12-3

- Purity : >95%

- Appearance : White to beige powder

- Solubility : Soluble in DMSO at 15 mg/mL .

The compound has been shown to interact with various biochemical pathways, particularly in the modulation of metabolic processes. It is involved in:

- Neurite Outgrowth : Studies indicate that it enhances neurite outgrowth in primary mouse dorsal root ganglia cells, suggesting neuroprotective properties .

- Collagen Expression : It induces α-smooth muscle actin (αSMA) and pro-collagen I expression, which are critical for tissue repair and fibrosis .

- Pyruvate Dehydrogenase Activity : The compound is used to assess pyruvate dehydrogenase (PDH) enzyme activity, which plays a vital role in cellular metabolism .

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress, which is linked to various diseases. The compound's efficacy was evaluated through several assays:

| Assay Type | Methodology | Results |

|---|---|---|

| Superoxide Radical Scavenging | Alkaline DMSO method | Significant inhibition observed |

| Hydroxyl Radical Scavenging | Deoxyribose method | High scavenging capacity noted |

| Lipid Peroxidation Inhibition | TBARS method | Reduced lipid peroxidation |

| ABTS Radical Scavenging | Reaction with ABTS+• | Effective reduction of absorbance |

These results indicate that the compound can effectively scavenge reactive oxygen species (ROS), contributing to its potential therapeutic applications .

Case Studies

- Neuronal Protection : A study investigated the effects of the compound on neuronal cells subjected to oxidative stress. It was found that treatment with this compound significantly reduced cell death and improved cell viability compared to controls .

- Fibrosis Model : In a model of fibrosis, the compound was shown to increase collagen deposition in fibroblasts, indicating its role in promoting tissue repair mechanisms. This effect was linked to the activation of specific signaling pathways involved in fibroblast activation and differentiation .

- Metabolic Reprogramming : Another study highlighted its ability to induce a metabolic shift from oxidative phosphorylation to glycolysis in renal fibroblasts, suggesting a role in metabolic reprogramming during tissue injury responses .

Propriétés

IUPAC Name |

methyl 8-benzylsulfanyl-5,5,7,7-tetradeuterio-6-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3/i9D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLVFBKTXMJGNI-ZXVMGSATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)CCSCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC(=O)OC)C(=O)C([2H])([2H])CSCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.